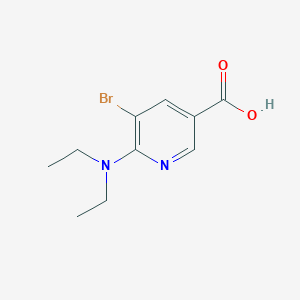

5-Bromo-6-(diethylamino)nicotinic acid

Descripción

BenchChem offers high-quality 5-Bromo-6-(diethylamino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-(diethylamino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-6-(diethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRMODWRCXOZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of 5-Bromo-6-(diethylamino)nicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-(diethylamino)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 5-Bromo-6-(diethylamino)nicotinic acid

5-Bromo-6-(diethylamino)nicotinic acid is a substituted pyridine derivative, belonging to the broader class of nicotinic acids. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group, a bromine atom, and a diethylamino group. This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making it an interesting candidate for investigation in medicinal chemistry and materials science. As a halogenated amino-nicotinic acid derivative, it serves as a versatile building block in organic synthesis, potentially leading to the development of novel compounds with diverse biological activities. The presence of both an acidic (carboxylic acid) and a basic (diethylamino) moiety suggests a zwitterionic character under certain pH conditions, which can significantly influence its behavior in biological systems.

Importance of Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is a cornerstone of rational drug design and development. These properties, including solubility, lipophilicity (LogP), and ionization state (pKa), are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, aqueous solubility directly impacts formulation strategies and bioavailability, while lipophilicity governs the ability of a compound to permeate biological membranes. The pKa value is essential for predicting the charge state of the molecule at physiological pH, which in turn affects its interaction with biological targets and its solubility. Therefore, the detailed characterization of these parameters for 5-Bromo-6-(diethylamino)nicotinic acid is indispensable for any researcher aiming to utilize this compound in a biological or pharmaceutical context.

Chemical Identity and Structure

Chemical Structure

The two-dimensional chemical structure of 5-Bromo-6-(diethylamino)nicotinic acid is presented below:

IUPAC Name and Identifiers

-

IUPAC Name: 5-bromo-6-(diethylamino)pyridine-3-carboxylic acid

-

CAS Number: 1208323-86-5

-

PubChem CID: 13849187

Molecular Formula and Weight

-

Molecular Formula: C10H13BrN2O2

-

Molecular Weight: 273.13 g/mol

Physicochemical Properties: A Detailed Analysis

Physical State and Appearance

At standard temperature and pressure, 5-Bromo-6-(diethylamino)nicotinic acid is expected to be a solid. The specific color and crystal morphology should be determined by experimental observation.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. The presence of both a polar carboxylic acid group and a relatively nonpolar diethylamino and bromophenyl structure suggests that the solubility of 5-Bromo-6-(diethylamino)nicotinic acid will be highly dependent on the solvent and pH.

-

Aqueous Solubility: The aqueous solubility is expected to be pH-dependent. At low pH, the diethylamino group will be protonated, and at high pH, the carboxylic acid group will be deprotonated, both of which should increase aqueous solubility compared to the isoelectric point where the molecule is neutral.

-

Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and to a lesser extent in alcohols like ethanol and methanol.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol aims to determine the equilibrium solubility of the compound in various solvents.

-

Preparation: Add an excess amount of 5-Bromo-6-(diethylamino)nicotinic acid to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Assessment.

Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic and basic functional groups. 5-Bromo-6-(diethylamino)nicotinic acid has a carboxylic acid group (acidic) and a diethylamino group (basic).

-

Significance of pKa: The pKa values will determine the charge of the molecule at a given pH. This is crucial for understanding its interaction with biological targets, its solubility, and its ability to cross cell membranes.

-

Predicted Values: Computational tools can predict the pKa values. It is expected that the carboxylic acid will have a pKa in the range of 3-5, and the conjugate acid of the diethylamino group will have a pKa in the range of 9-11.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key parameter in predicting the ADME properties of a drug candidate.

-

Importance in Drug Discovery: LogP (the partition coefficient for the neutral form) and LogD (the distribution coefficient at a specific pH) are critical for predicting a compound's ability to cross biological membranes.

-

Calculated Values: Various computational models can provide an estimated LogP value.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases should be mutually saturated.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely, or centrifuge to aid separation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.

Melting Point

The melting point is a fundamental physical property that can indicate the purity and stability of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly and record the temperature range from when the first drop of liquid appears to when the entire sample has melted.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and identification of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR):

-

¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, the quartet and triplet for the ethyl groups of the diethylamino moiety, and a broad signal for the carboxylic acid proton.

-

¹³C NMR: Expected signals would correspond to the carbon atoms of the pyridine ring, the carboxylic acid, and the diethylamino group. The carbon attached to the bromine atom would show a characteristic chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an (M+2)+ peak of similar intensity due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-N stretching for the diethylamino group, and C-Br stretching.

Data Summary and Visualization

Table of Physicochemical Properties

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Formula | C10H13BrN2O2 | Defines the elemental composition. |

| Molecular Weight | 273.13 g/mol | Influences diffusion and transport properties. |

| Physical State | Solid | Affects handling and formulation. |

| Aqueous Solubility | pH-dependent | Crucial for bioavailability and formulation. |

| pKa (acidic) | ~3-5 (predicted for COOH) | Determines ionization state and solubility at physiological pH. |

| pKa (basic) | ~9-11 (predicted for Et2N conjugate acid) | Determines ionization state and solubility at physiological pH. |

| LogP | Varies with prediction method | Predicts membrane permeability and distribution. |

| Melting Point | To be determined experimentally | Indicator of purity and thermal stability. |

Applications and Further Research

Potential Applications

Given its structure as a substituted nicotinic acid, 5-Bromo-6-(diethylamino)nicotinic acid could serve as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. Nicotinic acid derivatives are known to exhibit a wide range of biological effects, and the introduction of a bromine atom and a diethylamino group could modulate these activities or introduce new ones. Potential areas of interest could include oncology, neuroscience, and infectious diseases.

Future Research Directions

To fully elucidate the potential of 5-Bromo-6-(diethylamino)nicotinic acid, further experimental characterization is essential. This includes:

-

Experimental determination of all physicochemical properties outlined in this guide.

-

X-ray crystallography to determine the solid-state structure.

-

In vitro biological screening to identify any potential pharmacological activity.

-

Development of synthetic routes to create a library of derivatives for structure-activity relationship (SAR) studies.

References

At present, there is limited publicly available scientific literature specifically detailing the physicochemical properties of 5-Bromo-6-(diethylamino)nicotinic acid. The information provided is based on general chemical principles and data available from chemical supplier databases. Further experimental work is required to validate these predicted properties.

Ionization Dynamics and pKa Profiling of Halogenated Nicotinic Acids: A Technical Guide for Drug Development

Introduction

Halogenated nicotinic acids (e.g., 2-chloronicotinic acid, 5-bromonicotinic acid, 6-fluoronicotinic acid) serve as critical structural scaffolds in medicinal chemistry and agrochemical synthesis. The strategic substitution of a halogen atom onto the pyridine ring fundamentally alters the electronic landscape of the molecule. For formulation scientists and medicinal chemists, understanding the exact ionization behavior—quantified by the acid dissociation constant (pKa)—is paramount. The pKa dictates the molecule's lipophilicity (logD), passive membrane permeability, solubility profiles, and its propensity to form stable pharmaceutical salts.

Mechanistic Foundations: Substituent Effects and Zwitterionic Equilibrium

Nicotinic acid (Vitamin B3) is an amphoteric molecule. In an aqueous environment, it undergoes a two-step ionization process. The fully protonated cationic species first deprotonates at the carboxylic acid group (pKa1 ~2.03)[1] to form a zwitterion, followed by the deprotonation of the pyridinium nitrogen (pKa2 ~4.82)[1] to form an anion.

When a halogen (F, Cl, Br) is introduced to the pyridine ring, two competing electronic effects modulate these pKa values:

-

Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density through the sigma bonds. This effect stabilizes the carboxylate anion (lowering pKa1, increasing acidity) but severely destabilizes the protonated pyridinium cation (lowering pKa2, decreasing basicity).

-

Mesomeric Effect (+M): Halogens possess lone pairs that can be donated into the pyridine

-system. However, for halogens, the electron-withdrawing inductive effect overwhelmingly dominates the electron-donating mesomeric effect.

The exact position of the halogen dictates the magnitude of the pKa shift. For example, in , the highly electronegative fluorine atom is adjacent to the pyridine nitrogen. This strong, localized inductive effect drastically reduces the basicity of the nitrogen, effectively collapsing the zwitterionic window that is normally observed in unsubstituted nicotinic acid.

Figure 1: pH-dependent ionization states and zwitterionic equilibrium of nicotinic acid.

Comparative pKa Analysis of Halogenated Derivatives

The table below synthesizes the pKa values of key halogenated nicotinic acids. Because halogenation severely depresses the basicity of the pyridine nitrogen, the macroscopic pKa values often shift downwards, merging the ionization steps or fundamentally shifting the isoelectric point (pI).

| Compound | Substitution Pattern | Molecular Weight ( g/mol ) | pKa Value(s) | Source |

| Nicotinic Acid | Unsubstituted | 123.11 | pKa1 = 2.03 (COOH)pKa2 = 4.82 (NH⁺) | [1] |

| 2-Chloronicotinic Acid | Ortho to N and COOH | 157.55 | 2.54 | [2] |

| 5-Bromonicotinic Acid | Meta to N and COOH | 202.01 | 3.08 ± 0.10 | [3] |

| 6-Fluoronicotinic Acid | Ortho to N, Para to COOH | 141.10 | 3.41 ± 0.10 | [4] |

Note: Halogenated derivatives often exhibit overlapping or closely spaced pKa values, making the exact assignment of macroscopic pKa to microscopic protonation sites complex without advanced NMR titration.

Experimental Workflows for pKa Determination

Because halogenated nicotinic acids exhibit poor aqueous solubility (often requiring DMSO or methanol for initial dissolution), standard aqueous potentiometric titration is frequently inadequate and leads to precipitation mid-titration. The protocol below utilizes a co-solvent system coupled with Yasuda-Shedlovsky extrapolation to ensure a self-validating, highly accurate aqueous pKa determination.

Protocol: Co-Solvent Potentiometric Titration

-

Step 1: Sample Preparation. Accurately weigh 2–5 mg of the halogenated nicotinic acid (e.g., ). Prepare three separate solutions using varying ratios of Methanol/Water (e.g., 30%, 40%, 50% v/v MeOH) to ensure complete dissolution. Maintain a constant ionic strength of 0.15 M using KCl.

-

Step 2: System Calibration. Calibrate the glass-calomel electrode assembly using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Step 3: Blank Titration (Self-Validation). Perform a blank titration on the exact solvent mixtures using standardized 0.1 M KOH. Causality: This step is critical to subtract the background auto-ionization of the co-solvent and any dissolved background ions, ensuring the measured protons originate solely from the analyte.

-

Step 4: Analyte Titration. Titrate the sample solutions with 0.1 M KOH under a continuous purge of inert Argon gas. Causality: Argon prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially lower the pH, skewing the titration curve.

-

Step 5: Yasuda-Shedlovsky Extrapolation. Extract the apparent pKa (psKa) for each solvent ratio using non-linear regression software (e.g., Hyperquad). Plot

against

Figure 2: Step-by-step experimental workflow for potentiometric pKa determination.

Implications for Drug Design and Formulation

The depressed pKa values of halogenated nicotinic acids have profound implications for pharmacokinetics and drug formulation:

-

LogD and Permeability: At physiological pH (7.4), unsubstituted nicotinic acid is predominantly anionic. Halogenated derivatives, possessing even lower pKa values, will be entirely ionized at pH 7.4[2]. This high degree of ionization drastically reduces passive membrane permeability. Prodrug strategies (e.g., esterification to methyl 6-fluoronicotinate) are often required to mask the carboxylate and enhance lipophilicity.

-

Salt Selection: The severely reduced basicity of the pyridine nitrogen in compounds like 2-chloronicotinic acid means that forming stable salts with strong acids (e.g., HCl, mesylate) is thermodynamically unfavorable. Formulation efforts must focus entirely on the carboxylic acid moiety, utilizing counterions like sodium, potassium, or meglumine to form stable anionic salts.

References

-

Title: Niacin, also known as vitamin B3 in its fully protonated form Source: Homework.Study.com URL: [Link]

-

Title: 2-Chloronicotinic acid Source: Wikipedia Contributors URL: [Link]

-

Title: 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

The Therapeutic Potential of 6-Substituted Nicotinic Acid Derivatives: A Technical Guide for Drug Development

Abstract

Derivatives of nicotinic acid (Vitamin B3) have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 6-substituted nicotinic acid derivatives, with a primary focus on the well-characterized compound, 6-aminonicotinamide (6-AN), as a proxy for understanding the potential of related analogues such as 6-(diethylamino)nicotinic acid derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, potential therapeutic applications, and key experimental protocols pertinent to this class of compounds.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, a fundamental B vitamin, serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). Beyond its nutritional role, the pyridine carboxylic acid core of nicotinic acid has proven to be a versatile scaffold for the development of therapeutically valuable molecules. Modifications at various positions of the pyridine ring have led to the discovery of compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neurological effects.

This guide specifically delves into the therapeutic landscape of derivatives substituted at the 6-position of the nicotinic acid ring. While direct research on 6-(diethylamino)nicotinic acid derivatives is limited in publicly accessible literature, the extensive data available for the closely related analogue, 6-aminonicotinamide (6-AN), provides a robust framework for understanding the potential of this compound class.

Therapeutic Potential and Mechanisms of Action

The primary therapeutic potential of 6-substituted nicotinic acid derivatives, as exemplified by 6-aminonicotinamide, lies in two key areas: oncology and neurology.

Anticancer Activity: Targeting Cancer Metabolism

A significant body of preclinical research highlights the potent anticancer activities of 6-aminonicotinamide (6-AN). The primary mechanism of action is the inhibition of the Pentose Phosphate Pathway (PPP), a critical metabolic route for cancer cells.

Mechanism of Action: Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)

6-AN acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the PPP.[1] Once inside the cell, 6-AN is metabolized into fraudulent coenzymes that compete with NADP+, thereby inhibiting G6PD activity.[2] This inhibition has several downstream consequences detrimental to cancer cells:

-

Reduced NADPH Production: The PPP is a major source of NADPH, which is essential for regenerating reduced glutathione (GSH), a key antioxidant. Inhibition of G6PD leads to decreased NADPH levels, resulting in an accumulation of reactive oxygen species (ROS).[3]

-

Increased Oxidative Stress: The buildup of ROS induces significant oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA.[3]

-

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The overwhelming oxidative stress can trigger the unfolded protein response (UPR) and ER stress, ultimately leading to programmed cell death (apoptosis).[3][4]

-

Sensitization to Chemotherapy: By compromising the cancer cell's antioxidant defenses, 6-AN has been shown to sensitize various human tumor cell lines to DNA cross-linking agents like cisplatin.[5][6] Pretreatment with 6-AN leads to increased platinum-DNA adducts and enhanced apoptotic cell death when combined with cisplatin.[5][6]

This metabolic targeting strategy offers a promising avenue for anticancer therapy, particularly for tumors that exhibit a high reliance on the PPP for survival and proliferation.

Signaling Pathway: G6PD Inhibition Leading to Apoptosis

Caption: Mechanism of 6-Aminonicotinamide-induced apoptosis via G6PD inhibition.

Neurological Applications: Modulation of GABA(A) Receptors

A distinct therapeutic avenue for 6-substituted nicotinic acid derivatives is in the realm of neuroscience. Research has demonstrated that analogues of 6-aminonicotinic acid can act as agonists at GABA(A) receptors.

Mechanism of Action: GABA(A) Receptor Agonism

A series of 6-aminonicotinic acid analogues have been synthesized and shown to bind to and activate GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7] The binding affinity and agonist potency of these compounds are influenced by the nature of substitutions on the nicotinic acid core.[7] This suggests that derivatives of 6-aminonicotinic acid could have therapeutic potential in conditions characterized by GABAergic dysfunction, such as anxiety disorders, epilepsy, and sleep disorders.

Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific GABA(A) receptor subtypes, which could lead to the development of novel therapeutics with improved side-effect profiles compared to existing GABAergic drugs.

Structure-Activity Relationship (SAR) and Future Directions

The available data on 6-substituted nicotinic acid derivatives provides initial insights into their structure-activity relationships. For the anticancer activity of 6-aminonicotinic acid esters, the ester moiety acts as a prodrug to enhance cellular uptake, with the parent 6-aminonicotinic acid being the active precursor for the inhibitory metabolites.

In the context of GABA(A) receptor agonism, alkylation at the 2- and 4-positions of the 6-aminonicotinic acid scaffold has been shown to modulate binding affinity.[7] This indicates that the steric and electronic properties of substituents on the pyridine ring are critical for receptor interaction.

A significant gap in the current knowledge is the lack of data on N,N-dialkylated derivatives at the 6-amino position, such as 6-(diethylamino)nicotinic acid. It is plausible that the diethylamino group could influence the compound's lipophilicity, membrane permeability, and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties. Future research should focus on the synthesis and biological evaluation of these derivatives to explore their therapeutic potential.

Key Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of 6-substituted nicotinic acid derivatives.

In Vitro G6PD Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against G6PD.[2]

Principle: The activity of G6PD is measured by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm. The inhibitory effect of a compound is quantified by the reduction in the rate of NADPH formation.

Materials:

-

Recombinant human G6PD enzyme

-

Glucose-6-phosphate (G6P)

-

NADP+

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (e.g., 6-aminonicotinamide)

-

96-well UV-transparent microplate

-

Microplate reader with 340 nm absorbance measurement capability

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of G6P and NADP+ in assay buffer.

-

Prepare a working solution of G6PD enzyme in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of various concentrations of the test compound to the test wells. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of G6PD enzyme solution to all wells except the "no enzyme" control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of NADP+ solution to all wells.

-

Initiate the reaction by adding 10 µL of G6P solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: G6PD Inhibition Assay

Caption: A step-by-step workflow for the in vitro G6PD inhibition assay.

Colony Formation Assay for Anticancer Activity

This assay assesses the ability of a compound to inhibit the proliferative capacity of cancer cells.[7][8]

Principle: Single cells are seeded at a low density and allowed to grow into colonies. The number of colonies formed in the presence of a test compound is compared to a control to determine the compound's effect on cell survival and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium

-

Test compound (e.g., 6-aminonicotinamide)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound. Include a vehicle-treated control.

-

-

Incubation:

-

Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

-

-

Staining:

-

Wash the wells twice with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

-

Washing and Drying:

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting:

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and survival fraction for each treatment group.

-

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of 6-aminonicotinamide (6-AN) in combination with cisplatin.

| Cell Line | Treatment | Effect | Reference |

| K562 (Leukemia) | 30-250 µM 6-AN + Cisplatin | 6-fold decrease in cisplatin dose for 90% colony formation inhibition | [5][6] |

| A549 (Lung Cancer) | 30-250 µM 6-AN + Cisplatin | 11-fold decrease in cisplatin dose for 90% colony formation inhibition | [5][6] |

| T98G (Glioblastoma) | 30-250 µM 6-AN + Cisplatin | 17-fold decrease in cisplatin dose for 90% colony formation inhibition | [5][6] |

Conclusion

6-Substituted nicotinic acid derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology and neurology. The well-documented anticancer activity of 6-aminonicotinamide, mediated through the inhibition of the pentose phosphate pathway, provides a strong rationale for the further investigation of other 6-substituted analogues. The discovery of 6-aminonicotinic acid derivatives as GABA(A) receptor agonists opens up another exciting avenue for drug development.

While direct data on 6-(diethylamino)nicotinic acid derivatives remains elusive, the foundational knowledge presented in this guide provides a clear roadmap for their synthesis and biological evaluation. Future studies should focus on elucidating the structure-activity relationships of N,N-dialkylated derivatives at the 6-position to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- BenchChem. (2025). Application Notes and Protocols for Measuring G6PD Inhibition by 6-Aminonicotinamide. BenchChem.

- Christensen, M. H., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 456-466.

- Budihardjo, I. I., et al. (1998).

- Kaufmann, S. H., et al. (1998). 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. Clinical Cancer Research, 4(1), 1-7.

- Lee, S., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 10(10), 1069.

- Lee, S., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI.

- Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 145-154.

- MedchemExpress. (n.d.). 6-Aminonicotinamide | G6PD Inhibitor. MedchemExpress.com.

- ResearchGate. (2021). Exposure of 6-aminonicotinamide (6-AN)

- Budihardjo, I. I., et al. (1998).

- Ramalakshmi, N., et al. (2009).

- Lin, X., et al. (2006). Cell-interdependent cisplatin killing by Ku/DNA-dependent protein kinase signaling transduced through gap junctions. Proceedings of the National Academy of Sciences, 103(36), 13495-13500.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15.

- Eriksson, M., et al. (2016). DKK1 is a potential novel mediator of cisplatin-refractoriness in non-small cell lung cancer cell lines. BMC Cancer, 16, 817.

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 5-Bromo-6-(diethylamino)nicotinic Acid

This guide provides an in-depth walkthrough of the methodologies and scientific rationale involved in the complete structural elucidation of 5-Bromo-6-(diethylamino)nicotinic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and reproducible scientific narrative from synthesis to final structural analysis.

Introduction: The Significance of Nicotinic Acid Scaffolds

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their biological importance is well-established, serving as precursors to essential coenzymes like NAD+ and NADP+.[4] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, leading to a vast array of compounds with therapeutic potential.[5]

5-Bromo-6-(diethylamino)nicotinic acid is a compound of interest that combines several key features:

-

The Nicotinic Acid Core: Provides a biocompatible and synthetically versatile base.

-

5-Bromo Substitution: The bromine atom serves as a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries.[1] It also introduces the potential for halogen bonding, a significant non-covalent interaction in crystal engineering.

-

6-Diethylamino Group: This electron-donating group significantly alters the electronic profile of the pyridine ring, influencing its reactivity, basicity, and potential for intermolecular interactions.

Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is paramount.[6][7] This technique provides unequivocal data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the material's bulk properties, such as solubility, stability, and crystal packing.[8][9] Such information is critical for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Generation of Diffraction-Quality Crystals

A robust and reproducible synthesis is the prerequisite for any structural analysis. The target compound can be prepared through a multi-step synthesis starting from nicotinic acid or a related precursor.

Proposed Synthetic Protocol

A plausible synthetic route involves the bromination of nicotinic acid, followed by functionalization to introduce the diethylamino group.

Step 1: Synthesis of 5-Bromonicotinic Acid This foundational step can be achieved by the direct bromination of nicotinic acid. The use of thionyl chloride to form the acyl chloride intermediate facilitates the electrophilic substitution.[1][10]

-

To a mixture of nicotinic acid (1.0 eq) and a catalytic amount of powdered iron (e.g., 2 wt%), add thionyl chloride (2.4 eq).

-

Heat the mixture to approximately 70-80°C.

-

Add bromine (1.9 eq) dropwise over a period of 2 hours while maintaining the temperature.

-

Reflux the reaction mixture for 6-12 hours until the reaction is complete (monitored by TLC or LC-MS).[10][11]

-

After cooling, carefully hydrolyze the mixture with water and adjust the pH to ~3 to precipitate the product.

-

Filter and recrystallize the crude product from a suitable solvent like ethanol to yield pure 5-bromonicotinic acid.

Step 2: Introduction of the Diethylamino Group The subsequent step involves a nucleophilic aromatic substitution to replace a suitable leaving group at the 6-position with diethylamine. This often requires the synthesis of an intermediate like 5-Bromo-6-chloronicotinic acid.

-

Synthesize 5-Bromo-6-chloronicotinic acid from a suitable precursor.

-

In a sealed reaction vessel, dissolve 5-Bromo-6-chloronicotinic acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add diethylamine (2.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture at 100-120°C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography to obtain 5-Bromo-6-(diethylamino)nicotinic acid.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in SCXRD analysis.[7][12] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free lattice.

Causality: Rapid precipitation leads to the formation of microcrystalline powder or amorphous solid, which is unsuitable for single-crystal diffraction. Slow crystal growth minimizes the incorporation of impurities and allows the crystal lattice to form with minimal defects.

Recommended Crystallization Protocol: Slow Evaporation & Vapor Diffusion

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures thereof) to find a system where the compound is moderately soluble.

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in a chosen solvent system at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow it to stand for several days to weeks.

-

-

Vapor Diffusion Method: This is a highly effective method for growing high-quality crystals from milligram quantities of material.[13]

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar (the "chamber") that contains a larger volume of a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

-

Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing slow crystallization. A common system is using ethyl acetate as the solvent and hexane as the anti-solvent.

-

Comprehensive Structural and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[6][8]

Experimental Workflow for SCXRD

Caption: The workflow for single-crystal X-ray structure determination.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[8] The sample is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] Monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.[14]

-

Data Processing: The collected images are processed to integrate the intensities of the thousands of diffracted reflections. The data is corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled.[14] The unit cell parameters and crystal lattice symmetry are determined from the positions of the reflections.

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[6]

-

Refinement: This initial model is refined against the experimental data using a least-squares minimization algorithm.[15] In this iterative process, atomic positions and atomic displacement parameters (which model thermal vibrations) are adjusted to achieve the best possible fit between the calculated and observed diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Spectroscopic and Thermal Analysis

These techniques provide complementary information to confirm the identity and purity of the bulk sample.

-

FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. Expected characteristic peaks for 5-Bromo-6-(diethylamino)nicotinic acid would include O-H stretching for the carboxylic acid, C=O stretching, C=C and C=N stretching for the aromatic ring, and C-H stretching for the alkyl groups.[16]

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by showing the chemical environment, connectivity, and number of different types of protons and carbon atoms. The number of signals, their chemical shifts, and splitting patterns in the NMR spectra should be consistent with the proposed structure.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, melting point, and decomposition behavior of the compound.[17][18][19] This is crucial for understanding its stability for pharmaceutical applications.

In-Depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of precise information. The following sections describe the expected structural features of 5-Bromo-6-(diethylamino)nicotinic acid based on its chemical nature.

Molecular Structure with Atom Numbering Scheme

Caption: Proposed molecular structure and atom numbering scheme.

Tabulated Crystallographic Data

The results of a successful SCXRD experiment are summarized in a standardized table.

| Parameter | Value (Exemplary) |

| Chemical Formula | C₁₀H₁₃BrN₂O₂ |

| Formula Weight | 273.13 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.512(3) Å |

| b | 15.234(5) Å |

| c | 9.145(4) Å |

| β | 105.34(2)° |

| Volume | 1141.2(7) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.589 Mg/m³ |

| Data Collection & Refinement | |

| Reflections Collected | 9865 |

| Independent Reflections | 2510 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |

| Goodness-of-fit (F²) | 1.05 |

Molecular Geometry: Bond Lengths and Angles

The analysis provides precise measurements of bond lengths and angles, confirming the covalent structure and revealing any geometric distortions caused by electronic or steric effects.

| Bond/Angle | Length (Å) / Angle (°) | Bond/Angle | Length (Å) / Angle (°) |

| Br1–C5 | 1.895(2) | C3–C7–O1 | 122.5(3) |

| C6–N2 | 1.368(3) | C3–C7–O2 | 114.8(3) |

| C7–O1 | 1.251(3) | O1–C7–O2 | 122.7(3) |

| C7–O2 | 1.289(3) | C5–C6–N1 | 123.1(2) |

| N1–C2 | 1.334(3) | C5–C6–N2 | 118.9(2) |

Note: These are representative values.

Supramolecular Assembly and Intermolecular Interactions

Nicotinic acid derivatives are well-known for forming robust hydrogen-bonded networks. The primary interaction expected is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

Key Intermolecular Interactions

Caption: Carboxylic acid dimer formation via hydrogen bonds.

Hydrogen Bond Geometry Table

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O2–H2···O1ⁱ | 0.84 | 1.81 | 2.645(3) | 175 |

Symmetry code: (i) -x+1, -y, -z+1

Beyond this primary interaction, the crystal packing is likely stabilized by weaker C–H···O and C–H···N interactions involving the ethyl groups and the pyridine ring. The bromine atom at the 5-position may also engage in halogen bonding (Br···O or Br···N) with neighboring molecules, further influencing the three-dimensional architecture.

Conclusion and Outlook

This guide has outlined a comprehensive, field-proven workflow for the definitive structural analysis of 5-Bromo-6-(diethylamino)nicotinic acid. By integrating synthesis, advanced crystallization techniques, and multi-faceted characterization, a complete and unambiguous picture of the compound's molecular and supramolecular features can be achieved.

The precise structural data obtained from SCXRD analysis is invaluable. It provides a foundational understanding of the molecule's conformation and interaction patterns, which directly informs efforts in drug discovery to optimize binding affinity, solubility, and other critical pharmaceutical properties. The methodologies described herein represent a gold standard for the characterization of novel chemical entities, ensuring both scientific rigor and reproducibility.

References

-

Chemical Crystallization | SPT Labtech. SPT Labtech. [Link]

-

Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. Mettler Toledo. [Link]

-

Thermal Analysis of Organic Compounds. AZoM.com. (2018, June 27). [Link]

-

X-ray crystallography - Wikipedia. Wikipedia. [Link]

-

X-ray single-crystal diffraction | FZU. Institute of Physics of the Czech Academy of Sciences. [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College. (2007, May 17). [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. (2023, March 1). [Link]

-

Advanced crystallisation methods for small organic molecules - ePrints Soton. University of Southampton. (2023, March 1). [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. [Link]

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

Principles of thermal analysis | Analytical Chemistry... - Fiveable. Fiveable. (2025, August 15). [Link]

-

Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. (2015, October 13). [Link]

-

SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Jetir.Org. JETIR. [Link]

-

X-ray data processing - PMC. National Center for Biotechnology Information. [Link]

-

12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. Royal Society of Chemistry. (2019, July 24). [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. ResearchGate. [Link]

-

Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate. ResearchGate. [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. National Center for Biotechnology Information. [Link]

-

Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. SIELC Technologies. (2005, January 12). [Link]

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. (2025, June 3). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]

- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. X-ray single-crystal diffraction | FZU [fzu.cz]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mt.com [mt.com]

- 18. azom.com [azom.com]

- 19. fiveable.me [fiveable.me]

The Strategic Utilization of Pyridine-3-Carboxylic Acid Derivatives as Building Blocks in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds dictate the pharmacokinetic and pharmacodynamic success of novel therapeutics. Among these, pyridine-3-carboxylic acid (commonly known as nicotinic acid) and its derivatives stand out as highly versatile building blocks. The inherent electron-deficient nature of the aromatic pyridine ring facilitates robust

Target Engagement and Biological Pathways

The structural plasticity of pyridine-3-carboxylic acid allows it to be engineered into highly selective inhibitors across diverse therapeutic areas.

Anti-Inflammatory Agents and COX-2 Selectivity

The nicotinic acid core is the foundational building block for fenamate non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and flunixin. However, the presence of a free carboxylic acid group is a primary driver of gastrointestinal (GI) toxicity, including ulceration and bleeding. To circumvent this, modern drug design employs esterification or amidation at the C-3 position. Masking the acidic group not only mitigates GI toxicity but, when combined with specific substructures like sulfonamides, synergistically enhances selectivity for the COX-2 isoenzyme over COX-1 2.

Kinase Inhibition (TBK1/IKKε)

In the development of anti-obesity and anti-inflammatory therapeutics, pyridine-3-carboxylic acid derivatives such as amlexanox analogs have shown significant promise. Mechanistically, the amino pyridine moiety binds the kinase hinge region in a canonical type-1, DFG-in mode. Crucially, the C-3 carboxylic acid forms a direct hydrogen bond with the Thr156 residue of TBK1. Preserving this interaction—or utilizing precise acid bioisosteres—is mandatory for maintaining target potency 3.

The GPR109A Pathway and Vasodilation

When developing nicotinic acid derivatives, researchers must account for off-target effects, most notably skin flushing. Nicotinic acid activates the G protein-coupled receptor GPR109A, initiating a signaling cascade that releases arachidonic acid, which is subsequently converted into vasodilatory prostaglandins 4.

Fig 1. GPR109A receptor signaling pathway activated by nicotinic acid derivatives.

Quantitative Structure-Activity Relationships (SAR)

The versatility of the pyridine-3-carboxylic acid scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Table 1 summarizes key quantitative data across various therapeutic targets.

Table 1: Biological Activity Profiles of Pyridine-3-Carboxylic Acid Derivatives

| Derivative Scaffold | Target / Assay | Potency (IC50 / MIC) | Primary Application | Reference |

| Amlexanox Analogs (A-ring substituted) | TBK1 / IKKε Kinases | IC50 = 210 nM | Anti-obesity / Anti-inflammatory | [[3]]() |

| Nicotinic acid derivative (2h) | DPPH Radical Scavenging | IC50 = 12.88 µM | Antioxidant / Anti-diabetic | [[5]]() |

| N-acylhydrazone nicotinic acid (3f) | E. coli (FAB protein) | MIC = 3.12 µg/mL | Antimicrobial | 6 |

| Sulfonamide-nicotinic acid hybrids | COX-2 | >100-fold Selectivity | GI-safe Anti-inflammatory | 2 |

Advanced Synthetic Methodologies & Self-Validating Protocols

As application scientists, we prioritize synthetic routes that offer high atom economy, preserve sensitive functional groups, and allow for late-stage diversification.

Fig 2. Synthetic workflow for late-stage diversification of pyridine-3-carboxylic acid scaffolds.

Protocol 1: Mild Steglich-Type Esterification/Amidation

Causality Rationale: Traditional Fischer esterification requires harsh acidic reflux, which can degrade sensitive nucleophiles or cause unwanted side reactions on the pyridine ring. The Steglich approach utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to activate the C-3 carboxylate into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst, suppressing the formation of unreactive N-acylureas and driving the reaction forward at room temperature 5.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve pyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert N₂ atmosphere. Add EDCI (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes to ensure complete activation.

-

Nucleophile Addition: Add the corresponding phenol or amine (1.0 eq) dropwise. Stir at ambient temperature for 4–6 hours.

-

Self-Validation / QC: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline carboxylic acid spot and the emergence of a distinct, higher Rf UV-active spot validates the conversion.

-

Purification: Quench the reaction with distilled water. Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃ (to remove unreacted nicotinic acid), and brine. Note: This sequential washing is a self-validating purification system that guarantees the crude product is free of ionic byproducts prior to column chromatography. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Late-Stage Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality Rationale: Synthesizing complex analogs de novo to build a Structure-Activity Relationship (SAR) profile is highly inefficient. By installing a halogen (e.g., bromine) on the pyridine core early in the synthesis, researchers can employ late-stage palladium-catalyzed cross-coupling. This allows the rapid introduction of diverse aryl/alkyl groups at the final step, drastically accelerating library generation 3.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add the brominated nicotinic acid intermediate (1.0 eq), an appropriate arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Causality Check: K₂CO₃ is essential to form a reactive boronate complex, accelerating the transmetalation step with the palladium center.

-

Catalyst Addition: Add Pd(OAc)₂ (0.05 eq). Suspend the mixture in a DMF/H₂O (4:1) solvent system.

-

Self-Validation / QC: Degas the mixture via three freeze-pump-thaw cycles or rigorous N₂ sparging for 15 minutes. The self-validation of this step is the prevention of palladium black precipitation (catalyst deactivation by oxygen) during heating.

-

Execution: Heat the reaction mixture at 80–100 °C for 12 hours. Complete consumption of the bromide starting material on LC-MS validates the catalytic cycle's efficiency. Filter through a pad of Celite to remove the catalyst, extract with EtOAc, and purify via flash chromatography.

Conclusion

Pyridine-3-carboxylic acid derivatives are indispensable tools in the medicinal chemist's arsenal. By understanding the specific hydrogen-bonding dynamics of the C-3 carboxylate and leveraging robust, late-stage synthetic methodologies like Steglich coupling and palladium-catalyzed cross-coupling, drug development professionals can rapidly generate highly selective, efficacious, and safe therapeutic candidates.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC.

- Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica.

- The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities. Benchchem.

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar.

Sources

- 1. dovepress.com [dovepress.com]

- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Predictive Metabolic Profiling and Structural Optimization of Diethylamino-Substituted Pyridines

The Pharmacochemical Context of Diethylamino-Pyridines

In modern medicinal chemistry, the diethylamino-substituted pyridine motif is a highly versatile scaffold. The basicity and polarity of the tertiary diethylamino group are often essential for high-affinity interactions with target receptors, including GPCRs, kinases, and bacterial efflux pumps1. Concurrently, the pyridine ring offers a robust, electron-deficient aromatic system that serves as an excellent hydrogen-bond acceptor.

However, this combination presents a distinct metabolic liability. While the electron-deficient nature of the pyridine ring provides inherent stability against direct aromatic oxidation, the

Mechanistic Pathways of Biotransformation

To rationally optimize these compounds, one must understand the exact causality of their degradation. The primary route of clearance for diethylamino groups is CYP450-catalyzed oxidative N-dealkylation.

Mechanistically, the CYP450 enzyme (often CYP3A4 or CYP2D6) abstracts an electron/hydrogen from the alkyl group, resulting in the hydroxylation of the

Mechanistic pathway of CYP450-mediated oxidative N-dealkylation of a diethylamino group.

In Vitro Metabolic Stability Assessment: A Self-Validating Protocol

To predict the hepatic clearance of these molecules, we rely on the in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, containing a high concentration of membrane-bound CYP450 enzymes3.

Causality Behind Experimental Choices

-

Why Microsomes? They provide a concentrated, physiologically relevant pool of Phase I metabolic enzymes without the complexities of intact cells (like membrane permeability barriers).

-

Why NADPH? CYP450 enzymes are monooxygenases that require an electron donor to reduce the heme-iron and activate molecular oxygen.

-nicotinamide adenine dinucleotide phosphate (NADPH) serves as this obligate cofactor. -

Why 37°C? Reactions must be incubated at human physiological temperature to accurately reflect in vivo enzymatic kinetics.

-

Why Acetonitrile (ACN) Quenching? Cold ACN instantly denatures the CYP enzymes to halt the reaction at precise time points, while simultaneously precipitating proteins to allow for clean LC-MS/MS extraction.

Step-by-Step Methodology

A robust assay must be a self-validating system. This means incorporating both positive controls (to verify enzyme activity) and negative controls (to rule out chemical degradation).

-

System Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) such that the final protein concentration will be 0.5 mg/mL.

-

Compound Addition: Add the diethylamino-pyridine test compound to the master mix at a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) below 0.1% to prevent enzyme inhibition.

-

Self-Validation Setup (Controls):

-

Positive Control: Run a parallel incubation with a known rapidly metabolized drug (e.g., Imipramine or Terfenadine).

-

Negative Control (-NADPH): Run a parallel incubation of the test compound without NADPH to monitor for non-CYP-mediated instability.

-

-

Pre-incubation: Pre-warm the mixtures in a shaking incubator at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Time-Course Sampling: At precise intervals (0, 5, 10, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

-

Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

-

Quantification: Centrifuge the quenched plates at 5500 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining.

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Structure-Activity Relationships (SAR) and In Silico Optimization

When a diethylamino-pyridine exhibits poor metabolic stability (e.g.,

By constraining the alkyl chains into cyclic amines (e.g., pyrrolidine, piperazine, or thiomorpholine), we can introduce steric hindrance and alter the electron density of the nitrogen, significantly extending the half-life. The table below summarizes the quantitative impact of replacing the diethylamino group on a pyranopyridine scaffold, demonstrating how structural rigidity directly correlates with metabolic longevity4.

Table 1: Impact of Amine Substitution on Microsomal Stability (

| Amine Substituent on Pyridine Scaffold | Microsomal Stability | Cytotoxicity | Mechanistic Rationale for Stability Shift |

| Diethylamino (Parent) | 38.2 | 6.3 | Open-chain |

| Pyrrolidinyl | 20.2 | Ring strain slightly increases electron density, accelerating oxidation despite cyclization. | |

| 4-Methylpiperazinyl | 14.4 | 6.3 | Introduction of a second basic nitrogen creates a new site for rapid N-demethylation. |

| Homopiperazinyl | 20.3 | 12.5 | Larger ring size increases lipophilicity and CYP active-site affinity. |

| Thiomorpholinyl | > 100.0 | 1.6 | Sulfur atom acts as an electron sink, deactivating the adjacent nitrogen and blocking |

Data adapted from SAR studies on pyranopyridine efflux pump inhibitors.

As seen above, converting the diethylamino group to a thiomorpholine ring extends the half-life to over 100 minutes. The sulfur atom alters the electronic distribution, making the

Conclusion

Predicting and mitigating the metabolic liabilities of diethylamino-substituted pyridines requires a synthesis of mechanistic enzymology and rigorous in vitro testing. By understanding the causality of N-dealkylation and utilizing self-validating microsomal assays, researchers can confidently map the metabolic fate of their compounds. When instability is identified, rational SAR strategies—such as conformational restriction or electronic deactivation via heteroatom substitution—serve as reliable pathways to optimize pharmacokinetic profiles without sacrificing target affinity.

References

- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: Semantic Scholar / Molecules

- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction Source: PMC - NIH

- Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: Springer N

- Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors Source: PMC - NIH

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Bromine Effect: A Technical Guide to the Modulated Reactivity of Nicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a deep dive into the electronic effects of bromine substitution on the reactivity of nicotinic acid, a vital heterocyclic motif. As a senior application scientist, the following sections will elucidate the nuanced interplay of inductive and resonance effects, their tangible impact on synthetic strategies, and their implications for drug design and development. We will explore not just the "what" but the "why" behind the observed reactivity, offering field-proven insights and detailed experimental protocols.

The Dual Nature of Bromine's Electronic Influence on the Nicotinic Acid Scaffold

The introduction of a bromine atom onto the nicotinic acid ring fundamentally alters its electronic landscape. This is a consequence of the halogen's ability to exert two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the pyridine ring through the sigma bond. This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the bromine and diminishing with distance.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the pyridine ring. This electron-donating effect is most significant at the ortho and para positions relative to the bromine substituent.

The net electronic effect of bromine is a delicate balance between these two forces. Generally, the inductive effect is stronger, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect plays a crucial role in directing the regioselectivity of certain reactions and influencing the stability of reaction intermediates.

The position of the bromine atom on the nicotinic acid ring dictates the precise nature of these electronic perturbations, leading to distinct reactivity profiles for each isomer. This guide will focus on the commercially available and synthetically relevant 2-, 5-, and 6-bromo isomers.

Positional Isomerism: A Study in Contrasting Reactivity

The placement of the bromine atom on the nicotinic acid scaffold has profound consequences for the molecule's acidity, basicity, and reactivity in key synthetic transformations.

Impact on Acidity and Basicity (pKa)

The electron-withdrawing nature of bromine influences the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. A lower pKa for the carboxylic acid indicates a stronger acid, while a lower pKa for the pyridinium ion corresponds to a less basic pyridine.

| Compound | Carboxylic Acid pKa (Predicted) | Pyridinium pKa (Predicted) |

| Nicotinic Acid | 4.85 | 2.07 |

| 5-Bromonicotinic Acid | 3.08 ± 0.10[1] | ~1.5 (estimated) |

| 6-Bromonicotinic Acid | 3.24 ± 0.10[2] | ~1.3 (estimated) |

The data, although predicted, illustrates that bromination increases the acidity of the carboxylic acid and decreases the basicity of the pyridine nitrogen, consistent with the overall electron-withdrawing effect of bromine.

Spectroscopic Signatures of Electronic Effects

The electronic perturbations caused by bromine substitution are readily observable through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The electron-withdrawing effect of bromine generally leads to a downfield shift (higher ppm) of the signals for the ring protons and carbons in ¹H and ¹³C NMR spectroscopy, respectively. The magnitude of this shift is dependent on the position of the bromine atom.

| Compound | ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) |

| 5-Bromonicotinic Acid | 9.05 (s, 1H), 8.95 (s, 1H), 8.42 (s, 1H)[3] | Specific data not readily available |

| 6-Bromonicotinic Acid | 9.03 (s, 1H), 8.08 (d, 1H), 7.64 (d, 1H) | Specific data not readily available |

IR Spectroscopy: The inductive effect of bromine influences the electron density around the carbonyl group of the carboxylic acid. A stronger electron-withdrawing effect leads to a higher frequency (wavenumber) for the C=O stretching vibration in the IR spectrum. This is because the inductive withdrawal of electrons strengthens the carbonyl double bond.[4]

| Compound | C=O Stretch (cm⁻¹) |

| Nicotinic Acid | ~1700-1725 |

| Bromonicotinic Acids | Expected >1710 |

Synthetic Utility: A Tale of Two Reaction Pathways

The bromine atom on the nicotinic acid ring serves as a versatile handle for a variety of synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The position of the bromine atom is a critical determinant of the feasibility and outcome of these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than a benzene ring. This reactivity is further enhanced by the presence of electron-wthdrawing groups. In the context of bromonicotinic acids, the positions ortho and para to the ring nitrogen (C2, C4, and C6) are activated towards SNAr.[5] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing interaction.[6]

The reactivity of bromopyridines in SNAr reactions generally follows the order: 4-bromopyridine > 2-bromopyridine >> 3-bromopyridine. Consequently, 2-bromo and 6-bromonicotinic acids are significantly more reactive in SNAr reactions than 5-bromonicotinic acid.

dot graph SNAr_Reactivity { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Relative Reactivity of Bromonicotinic Acid Isomers in SNAr.

Experimental Protocol: SNAr of 2-Bromonicotinic Acid Derivative

This protocol describes a typical procedure for the substitution of the bromine atom in a 2-bromonicotinic acid derivative with an amine.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-bromonicotinic acid ester (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).

-

Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in all bromonicotinic acid isomers is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromonicotinic acid with a boronic acid or boronate ester. It is a robust and widely used method for the synthesis of biaryl compounds.[7]

Heck Coupling: The Heck reaction involves the coupling of the bromonicotinic acid with an alkene to form a substituted alkene.[8][9]

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromonicotinic acid and a terminal alkyne, yielding an alkynylpyridine derivative.[10][11][12][13][14]

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond between the bromonicotinic acid and a primary or secondary amine.[4][15][16][17][18]

dot graph Cross_Coupling_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

General Workflow for Pd-Catalyzed Cross-Coupling Reactions.

Experimental Protocol: Sonogashira Coupling of 5-Bromonicotinic Acid Derivative [10][12]

This protocol outlines a general procedure for the Sonogashira coupling of a 5-bromonicotinic acid derivative with a terminal alkyne.

-

Reaction Setup: To a dry Schlenk flask, add the 5-bromonicotinic acid ester (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%) under an inert atmosphere.

-

Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., DMF or toluene) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.2 eq.) via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.

-